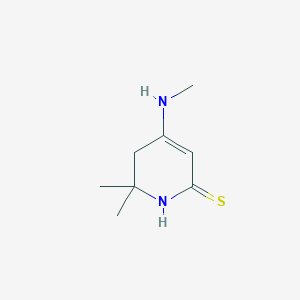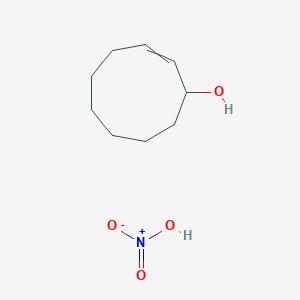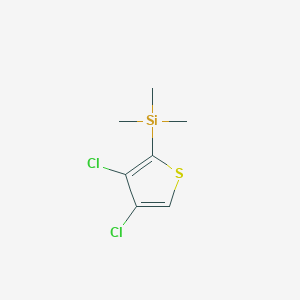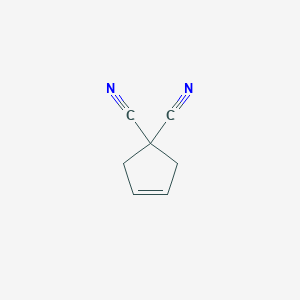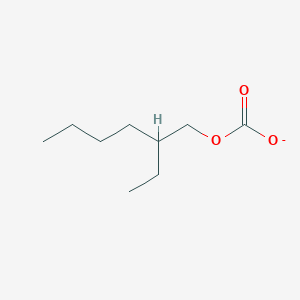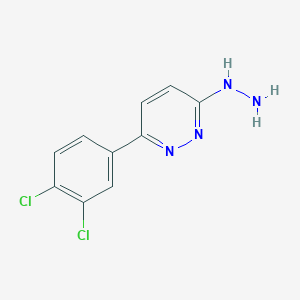
Agn-PC-00FY4L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-00FY4L is a chemical compound with a molecular mass of 255.1036 daltons . It is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes: These may involve multi-step organic synthesis, starting from readily available precursors and involving reactions such as condensation, cyclization, and functional group transformations.
Reaction Conditions: Typical conditions include controlled temperatures, specific solvents, and catalysts to facilitate the desired reactions.
Industrial Production Methods: Industrial-scale production may involve optimization of the synthetic route for higher yield and purity, using large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
Agn-PC-00FY4L undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: These reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts.
Major Products: The products formed depend on the specific reaction and conditions used, but may include various derivatives and functionalized compounds.
Scientific Research Applications
Agn-PC-00FY4L has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: It may be used in biochemical assays and studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.
Mechanism of Action
The mechanism of action of Agn-PC-00FY4L involves its interaction with specific molecular targets and pathways:
Molecular Targets: These may include enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: The compound may modulate signaling pathways, metabolic processes, and gene expression, leading to its observed effects.
Comparison with Similar Compounds
Agn-PC-00FY4L can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include AGN-PC-00FY4U and AGN-PC-005HH0
Uniqueness: this compound may have distinct structural features, reactivity, and applications that set it apart from these similar compounds.
Properties
CAS No. |
60499-84-5 |
|---|---|
Molecular Formula |
C10H8Cl2N4 |
Molecular Weight |
255.10 g/mol |
IUPAC Name |
[6-(3,4-dichlorophenyl)pyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C10H8Cl2N4/c11-7-2-1-6(5-8(7)12)9-3-4-10(14-13)16-15-9/h1-5H,13H2,(H,14,16) |
InChI Key |
KSNLMXKKNJZKNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(C=C2)NN)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)-](/img/structure/B14613968.png)
methanone](/img/structure/B14613998.png)

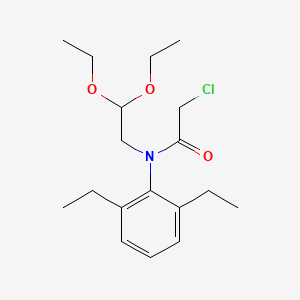
![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)

